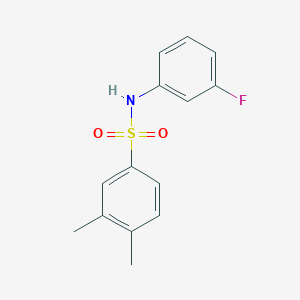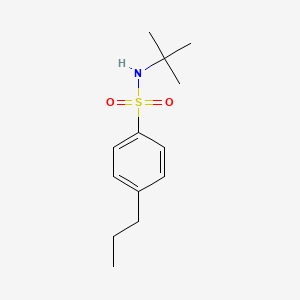![molecular formula C13H14N6O3 B5295596 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the synthesis of bacterial cell walls. It has also been suggested that the compound works by reducing the production of pro-inflammatory cytokines through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile are still being studied. However, it has been found to have low toxicity and is well-tolerated in animal studies. The compound has been shown to have a favorable pharmacokinetic profile, with good bioavailability and rapid clearance from the body.
实验室实验的优点和局限性
The advantages of using 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile in lab experiments include its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties. However, the limitations of using the compound include its high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Investigation of the potential use of the compound in the treatment of various bacterial infections, inflammatory diseases, and cancer.
3. Development of more cost-effective synthesis methods for the compound.
4. Investigation of potential side effects of the compound and its long-term safety.
5. Development of new derivatives of the compound with improved pharmacokinetic properties and efficacy.
Conclusion
In conclusion, 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile is a chemical compound with potential applications in various fields of scientific research. Its broad-spectrum antimicrobial activity, anti-inflammatory effects, and potential anticancer properties make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and long-term safety.
合成方法
The synthesis of 3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile involves the reaction of 2-nitrobenzaldehyde and morpholine with cyanoacetamide in the presence of acetic acid. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization.
科学研究应用
3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c14-9-11(13(15)18-5-7-22-8-6-18)17-16-10-3-1-2-4-12(10)19(20)21/h1-4,15-16H,5-8H2/b15-13?,17-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZQXWHVUSLIRA-KSELWCIKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-imino-2-morpholin-4-yl-N-(2-nitroanilino)ethanimidoyl cyanide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![N-{[(4-bromophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5295531.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295541.png)

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5295570.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)

![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5295606.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)